molecular formula C5H2BrNS B097555 4-Bromothiophene-3-carbonitrile CAS No. 18895-10-8

4-Bromothiophene-3-carbonitrile

Cat. No. B097555
CAS RN: 18895-10-8
M. Wt: 188.05 g/mol
InChI Key: RTOSSMAWCKNWFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bromothiophene derivatives is a topic of interest in the field of organic chemistry due to their utility as intermediates in the creation of more complex molecules. For instance, the synthesis of 3-bromo-4-methoxythiophene was achieved through the reaction of 3,3'-dibromothiophene with sodium methylate/methanol in the presence of KI/CuO, followed by further transformation using Pd(OAc)2 as a catalyst . Additionally, a one-pot reaction involving 3,4-diaryl-2,5-dihydrothiophenes with Br2 reagent resulted in the synthesis of 3,4-diaryl-2,5-dibromothiophenes with excellent yield, demonstrating the effectiveness of Br2 in both oxidation and bromination processes . These methods highlight the versatility of bromothiophenes as building blocks in organic synthesis.

Molecular Structure Analysis

The molecular structure of bromothiophene derivatives can be complex and is often determined using various analytical techniques. For example, the structure of (E)-3,4-dibromotetrahydrothiophene 1,1-dioxide was elucidated using X-ray crystallography and electron diffraction, revealing a half-twist conformation with C2 symmetry in both the solid and gas phases . This detailed structural information is crucial for understanding the reactivity and properties of such compounds.

Chemical Reactions Analysis

Bromothiophene derivatives participate in a variety of chemical reactions, serving as precursors for further functionalization. The Suzuki coupling reaction, for instance, was employed to prepare a class of 2,3,4,5-tetraarylthiophenes using 3,4-diphenyl-2,5-dibromothiophene as a template . Moreover, bithiophene-substituted heterocycles bearing carbonitrile groups were synthesized through different synthetic protocols, including Stille coupling reactions followed by condensation steps . These reactions demonstrate the reactivity of bromothiophene derivatives and their potential in synthesizing heterocyclic compounds with carbonitrile groups, which could be related to the synthesis of 4-Bromothiophene-3-carbonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromothiophene derivatives are influenced by their molecular structure. For example, the electron diffraction and X-ray crystallography studies of (E)-3,4-dibromotetrahydrothiophene 1,1-dioxide provided insights into bond lengths and angles, which are essential for predicting the behavior of these molecules in different environments . Additionally, the synthesis of 3-bromothiophene as an intermediate for thiophene polymers indicates its importance in the field of materials science, where its properties can be tailored for specific applications .

Scientific Research Applications

1. Optical and Electrical Properties

4-Bromothiophene derivatives, such as 2-Amino-4-(5-bromothiophen-2-yl)-5,6-dihydro-6-methyl-5-oxo-4H-pyrano[3,2-c] quinoline-3-carbonitrile, have been studied for their thermal stability and properties in the form of films. These materials exhibit polycrystalline and amorphous structures and have shown indirect allowed optical band gaps, indicating potential applications in optoelectronics and photoelectrical devices (Mansour et al., 2017).

2. Palladium-Catalyzed Coupling Reactions

Bromothiophene derivatives, including those similar to 4-Bromothiophene-3-carbonitrile, are used in palladium-catalyzed coupling reactions. These reactions are significant in organic synthesis, enabling the formation of complex molecules with applications in various chemical industries (Kobayashi et al., 2005).

3. Synthesis of Thiophene Polymers

3-Bromothiophene, a closely related compound, is an important organic intermediate in synthesizing various thiophene polymers. These polymers have numerous applications in materials science, particularly in the development of novel polymers with specific electrical and optical properties (Wang Deng-yu, 2004).

4. Development of Multifunctional Materials

Derivatives of bromothiophene, such as 4-(4-bromophenyl)-8-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-3- carbonitrile, have been explored for their multifunctional material applications. These compounds exhibit promising electronic, optical, and charge transport properties, which are essential in the fields of electronics and materials science (Irfan et al., 2020).

Safety And Hazards

4-Bromothiophene-3-carbonitrile is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

Future Directions

Thiophene derivatives, including 4-Bromothiophene-3-carbonitrile, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They are expected to play a vital role in the development of advanced compounds with a variety of biological effects . In particular, the exploration of better electrode materials for lithium-ion batteries has led to the development of organic polymers, including thiophene derivatives .

properties

IUPAC Name

4-bromothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNS/c6-5-3-8-2-4(5)1-7/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOSSMAWCKNWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358516
Record name 4-bromothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromothiophene-3-carbonitrile

CAS RN

18895-10-8
Record name 4-bromothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18895-10-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromothiophene-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Bromothiophene-3-carbonitrile
Reactant of Route 3
4-Bromothiophene-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-Bromothiophene-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-Bromothiophene-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-Bromothiophene-3-carbonitrile

Citations

For This Compound
5
Citations
DW Hawkins, B Iddon, DS Longthorne… - Journal of the Chemical …, 1994 - pubs.rsc.org
… when 4-bromothiophene-3-carbonitrile 19 was treated with 2sulfanylacetamide in DMF at 100 "C in the presence of potassium carbonate. Thieno[3,4-b]thiophenes 32 and 39 are light …
Number of citations: 46 pubs.rsc.org
J Grolleau, S Legoupy, P Frère, F Gohier - Polymer, 2019 - Elsevier
… A solution of 4-bromothiophene-3-carbonitrile (465 mg, 2.47 mmol), tributyl(hexylthio)stannane (2.05 g, 5.03 mmol, 2 eq), and Pd(PPh 3 ) 4 (850 mg, 0.74 mmol, 30% mol) in dry toluene …
Number of citations: 2 www.sciencedirect.com
PC Efficiency, LBL Riisager - 2009 - projekter.aau.dk
… The synthesis of 4-hexylthiophene-3-carbonitrile was attempted by Kumada coupling of 4bromothiophene-3-carbonitrile and hexylmagnesium bromide using a nickel catalyst.[57] The …
Number of citations: 3 projekter.aau.dk
KM Engstrom, AL Baize, TS Franczyk… - The Journal of …, 2009 - ACS Publications
Two syntheses of 3-substituted-4-amino-[3,2-c]thienopyridines have been developed to replace the standard literature route to these compounds, which uses unattractive conditions …
Number of citations: 9 pubs.acs.org
G Chelucci, S Figus - Journal of Molecular Catalysis A: Chemical, 2014 - Elsevier
The pair NaBH 4 -TMEDA as hydride source and a palladium catalyst in THF prove to be an efficient system for the hydrodehalogenation of halogenated heterocycles with one or more …
Number of citations: 33 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.